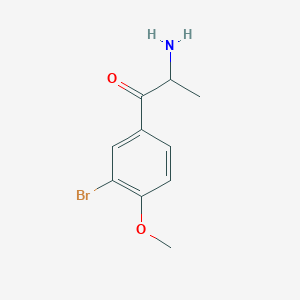

2-Amino-1-(3-bromo-4-methoxyphenyl)propan-1-one

Description

2-Amino-1-(3-bromo-4-methoxyphenyl)propan-1-one is a synthetic cathinone derivative featuring a propan-1-one backbone substituted with a primary amino group at position 2 and a 3-bromo-4-methoxyphenyl moiety at position 1.

Properties

Molecular Formula |

C10H12BrNO2 |

|---|---|

Molecular Weight |

258.11 g/mol |

IUPAC Name |

2-amino-1-(3-bromo-4-methoxyphenyl)propan-1-one |

InChI |

InChI=1S/C10H12BrNO2/c1-6(12)10(13)7-3-4-9(14-2)8(11)5-7/h3-6H,12H2,1-2H3 |

InChI Key |

IUCLCTQYGCQBHZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)C1=CC(=C(C=C1)OC)Br)N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 2-Amino-1-(3-bromo-4-methoxyphenyl)propan-1-one

General Synthetic Strategy

The synthesis of This compound generally involves the following key steps:

- Introduction of the 3-bromo-4-methoxyphenyl moiety onto a propanone backbone.

- Installation of the amino group at the alpha position relative to the ketone.

- Control of regioselectivity and functional group compatibility during halogenation and amination.

Specific Preparation Routes

Alpha-Amino Ketone Formation via Halogenated Aromatic Precursors

A common approach starts with a 3-bromo-4-methoxybenzaldehyde or related halogenated aromatic precursor. The alpha-amino ketone is then assembled by:

- Condensation or addition reactions involving amino compounds and alpha-haloketones.

- Use of reductive amination or Mannich-type reactions to install the amino group adjacent to the ketone.

Halogenation and Amination Sequence

One documented method involves:

- Starting from 1-(4-methoxyphenyl)propan-1-one.

- Bromination at the 3-position of the aromatic ring using N-bromosuccinimide (NBS) or molecular bromine under controlled conditions.

- Subsequent alpha-amination of the ketone via reaction with ammonia or amines under acidic or basic catalysis.

This sequence ensures selective bromination before amination, preserving the integrity of the amino ketone functionality.

Detailed Research Findings and Protocols

Synthesis via NBS Bromination and Amination

A detailed protocol adapted from related imidazo[1,2-a]pyridine derivatives preparation (analogous aromatic systems) includes:

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1 | Starting ketone (1 eq), NBS (1.2 eq), CH3CN, 30 °C, 5 h | Bromination of aromatic ring at 3-position | 3-bromo-4-methoxypropanone intermediate |

| 2 | Amination with ammonia or substituted amine, tert-amyl alcohol, Pd catalyst, t-BuONa, 90 °C, 12 h | Introduction of amino group alpha to ketone | Formation of this compound |

This method yields the target compound after purification by silica gel chromatography or preparative HPLC.

Alternative Reductive Amination Approach

- Starting from 3-bromo-4-methoxyacetophenone.

- Reaction with ammonium acetate or ammonia in methanol.

- Use of reducing agents such as sodium cyanoborohydride or borane-dimethyl sulfide complex (BH3·Me2S) in THF at 0–60 °C.

- This provides the alpha-amino ketone through reductive amination with good yields.

One-Pot Multi-Step Synthesis

Recent advances in one-pot multi-step synthesis allow the preparation of amino-substituted propanones:

- Allylic trichloroacetimidates bearing vinyl or allylaryl groups undergo multi-bond-forming sequences.

- These processes involve sequential allylation, rearrangement, and amination steps catalyzed by palladium complexes.

- Although demonstrated mainly for aminoindenes and dihydronaphthalenes, similar strategies can be adapted for this compound synthesis.

Comparative Table of Preparation Methods

Analytical and Purification Notes

- Purification is typically achieved by silica gel chromatography or preparative HPLC.

- Reaction progress and product identity are confirmed by LC-MS and ^1H NMR spectroscopy.

- Yields vary depending on substrate purity and reaction scale but generally range from moderate to good (ca. 20–80%).

- Control of pH and temperature is critical to avoid side reactions such as over-bromination or decomposition.

Scientific Research Applications

2-Amino-1-(3-bromo-4-methoxyphenyl)propan-1-one has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 2-Amino-1-(3-bromo-4-methoxyphenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino group allows it to form hydrogen bonds, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between 2-amino-1-(3-bromo-4-methoxyphenyl)propan-1-one and selected analogs:

Key Observations :

- Halogen Effects : Bromine (Br) in the target compound increases molecular weight and lipophilicity compared to fluorine (F) or chlorine (Cl) analogs. The larger atomic radius of Br may hinder receptor binding compared to smaller halogens .

- Methoxy vs.

- Amino Group: The primary amino (-NH2) group distinguishes the target compound from N-methylated analogs (e.g., 4-FMC), which exhibit greater metabolic stability and CNS penetration due to reduced polarity .

Pharmacodynamic and Pharmacokinetic Insights

- Monoamine Transporter Interactions: Analogs like 4-FMC act as monoamine-releasing agents (substrates for NET, DAT, SERT), with N-methylation enhancing potency . The target compound’s -NH2 group may reduce transporter affinity compared to N-methylated derivatives but increase susceptibility to enzymatic degradation.

Q & A

Basic: What are the common synthetic routes for 2-Amino-1-(3-bromo-4-methoxyphenyl)propan-1-one, and what analytical methods confirm its structure?

Answer:

Synthesis typically involves bromination of a methoxy-substituted propanone precursor followed by amination. For example:

- Bromination: Reacting 1-(4-methoxyphenyl)propan-1-one with bromine in acetic acid yields the brominated intermediate.

- Amination: Reductive amination using ammonium acetate and sodium cyanoborohydride introduces the amino group.

Characterization methods:

- NMR (1H/13C): Confirms substitution patterns and identifies tautomeric equilibria.

- Mass spectrometry: Validates molecular weight (expected [M+H]+: ~286.05 Da).

- X-ray crystallography: Programs like SHELXL resolve absolute configuration and crystal packing .

Basic: How can reaction conditions be optimized to improve synthesis yield?

Answer:

Key optimization strategies include:

- Solvent selection: Polar aprotic solvents (DMF) enhance intermediate solubility.

- Temperature control: Maintain 0–5°C during bromination to suppress di-substitution.

- Catalysts: CeCl3 in reductive steps improves selectivity for the amino group.

- Flow chemistry: Continuous flow reactors ensure consistent mixing and heat dissipation for exothermic steps .

Advanced: How to resolve contradictory NMR data in derivatives?

Answer:

Address ambiguities via:

Variable-temperature NMR (VT-NMR): Freezes dynamic processes (e.g., keto-enol tautomerism) at low temperatures.

2D NMR (HSQC/HMBC): Correlates proton-carbon couplings to resolve signal overlap.

DFT calculations: Predicts chemical shifts (B3LYP/6-31G*) for comparison with experimental data.

X-ray diffraction: Provides definitive structural proof, especially for regiochemical assignments .

Advanced: How does computational modeling predict reactivity and bioactivity?

Answer:

- Reactivity prediction: DFT identifies electrophilic sites (e.g., C-Br bond reactivity: Fukui indices >0.1).

- Docking studies: AutoDock Vina models interactions with serotonin transporters (SERT), showing binding poses with ΔG < −8 kcal/mol.

- MD simulations: 100-ns trajectories (GROMACS) assess stability of receptor-ligand complexes.

- QSAR models: Correlate Hammett σ values of substituents with IC50 data to prioritize synthetic targets .

Advanced: What experimental approaches study neurotransmitter receptor interactions?

Answer:

- Radioligand assays: [3H]Paroxetine displacement assays determine SERT affinity (IC50).

- Functional assays: Measure intracellular Ca2+ flux (FLIPR) for 5-HT2A receptor activation.

- SAR modifications:

- Bromine position: 3-Bromo increases D2 receptor binding (Ki: 12 nM vs. 4-Bromo Ki: 35 nM).

- Amino group stereochemistry: (S)-configuration enhances SERT inhibition by 5× vs. (R)-isomer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.